Tioéteres de diarilo

Diarylthioethers are a class of organic compounds that feature two aryl groups attached to a sulfur atom via an ethylene bridge. These compounds play a significant role in various applications due to their unique structural features and properties.

Typically, diarylthioethers consist of two aromatic rings (aryls) connected through a sulfur-containing group (-S-), often referred to as the "bridgehead" position. The presence of both aryl groups and the thioether functionality endows these compounds with distinct chemical characteristics such as improved solubility in organic solvents, enhanced stability towards oxidative conditions, and potential reactivity due to the electrophilic aromatic substitution capabilities.

These properties make diarylthioethers valuable intermediates in synthetic chemistry. They are widely used in pharmaceuticals, agrochemicals, materials science, and environmental remediation applications. For instance, their ability to act as precursors for other functional groups or to serve as stabilizers in polymer formulations has been well-documented.

In summary, diarylthioethers offer a versatile platform for chemical innovation across multiple industries, driven by their inherent structural flexibility and reactivity.

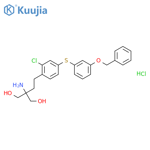

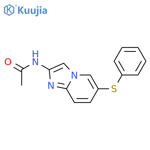

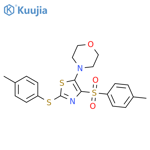

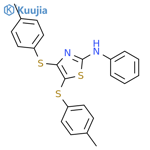

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

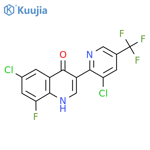

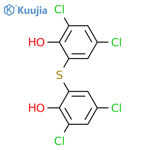

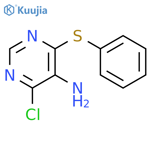

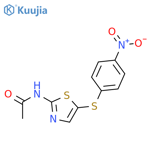

|

Bithionol | 97-18-7 | C12H6Cl4O2S |

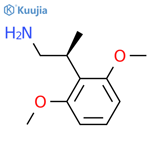

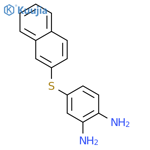

|

4-(2'-Naphthalenethio)-1,2-phenylenediamine | 54092-93-2 | C16H14N2S |

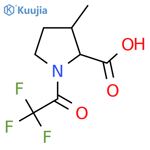

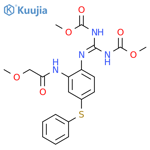

|

Febantel | 58306-30-2 | C20H22N4O6S |

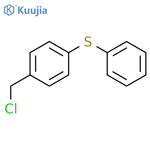

|

(4-(Chloromethyl)phenyl)(phenyl)sulfane | 1208-87-3 | C13H11ClS |

|

Mocravimod hydrochloride | 509088-69-1 | C24H27Cl2NO3S |

|

Acetamide, N-[6-(phenylthio)imidazo[1,2-a]pyridin-2-yl]- | 64064-28-4 | C15H13N3OS |

|

4-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-ylmorpholine | 557773-86-1 | C21H22N2O3S3 |

|

4,5-bis(4-methylphenyl)sulfanyl-N-phenyl-1,3-thiazol-2-amine | 557084-26-1 | C23H20N2S3 |

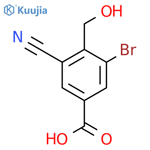

|

5-Pyrimidinamine, 4-chloro-6-(phenylthio)- | 873106-26-4 | C10H8ClN3S |

|

2-Acetamido-5-(4-Nitrophenylthio)-Thiazole | 7254-13-9 | C11H9N3O3S2 |

Literatura relevante

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

4. Book reviews

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

Proveedores recomendados

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados